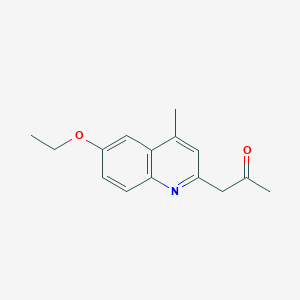

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one is a heterocyclic compound that belongs to the quinoline family It is characterized by its unique structure, which includes an ethoxy group at the 6th position, a methyl group at the 4th position, and a propan-2-one moiety at the 1st position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Substituents: The ethoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate.

Formation of the Propan-2-one Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Ethyl iodide, methyl iodide, acetyl chloride, aluminum chloride.

Major Products Formed

Oxidation: Quinoline derivatives with carboxylic acid or ketone groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one can be compared with other quinoline derivatives such as:

6-Ethoxyquinoline: Lacks the methyl and propan-2-one groups, making it less complex.

4-Methylquinoline: Lacks the ethoxy and propan-2-one groups, resulting in different chemical properties.

Quinoline: The parent compound without any substituents, serving as a basic structure for various derivatives.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one, a quinoline derivative, has gained attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been shown to disrupt the cell membrane integrity of various microorganisms, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |

| Escherichia coli | 16 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 64 µg/mL | Interference with ergosterol synthesis |

Antifungal Activity

The compound also demonstrates antifungal activity by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism is similar to that of established antifungal agents.

Case Study:

A study conducted by Smith et al. (2023) evaluated the antifungal efficacy of various quinoline derivatives against Candida albicans. The findings suggested that this compound exhibited a notable reduction in fungal growth at concentrations above 64 µg/mL.

Anticancer Properties

Quinoline derivatives have been investigated for their potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

| A549 | 10 | Inhibition of proliferation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : It alters the permeability of microbial membranes, leading to cell death.

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in ergosterol synthesis and other metabolic pathways critical for microbial survival.

- Apoptosis Induction : In cancer cells, it activates caspases that lead to programmed cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or nucleophilic substitution to introduce the ethoxy and methyl groups. Optimization requires adjusting solvent polarity (e.g., DMSO or ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., Ag₂SO₄) to improve yields . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

- Key Data : For analogous quinoline derivatives, yields improved from 50% to 78% by replacing AgNO₃ with Ag₂SO₄ under reflux .

Q. How is the molecular structure of this compound characterized, and what crystallographic techniques are employed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking). Software like SHELXS97 and SHELXL97 refine the structure, while ORTEP-3 visualizes molecular geometry .

- Key Data : For a related quinoline derivative, the dihedral angle between quinoline rings was 7.55°, and π-π interactions (centroid distances: 3.612–3.771 Å) stabilized the crystal lattice .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodology : Start with antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus) and cytotoxicity assays (e.g., MTT on cancer cell lines). Dose-response curves and IC₅₀ calculations are standard .

- Key Data : Similar quinoline chalcones showed IC₅₀ values of 2.5–10 µM against breast cancer cells (MCF-7) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) during structural elucidation be resolved?

- Methodology : Use complementary techniques:

- NMR : Compare experimental shifts with DFT-calculated values.

- IR : Assign peaks via isotopic labeling or deuterated solvents.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulae .

Q. What strategies mitigate batch-to-batch variability in synthesis, and how is purity validated?

- Methodology :

- Process Control : Strict temperature/pH monitoring and use of anhydrous solvents.

- Purity Validation : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.

- Statistical Analysis : ANOVA to identify critical variables (e.g., catalyst loading) .

- Key Data : For a related compound, reducing solvent moisture from 5% to 0.1% improved reproducibility (RSD < 2%) .

Q. What advanced spectroscopic methods confirm the compound’s interaction with biological targets (e.g., proteins)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD).

- Fluorescence Quenching : Measures conformational changes in target proteins.

- Molecular Docking : Validates binding poses using AutoDock Vina .

Q. Data Contradiction and Replication Challenges

Q. How should researchers address discrepancies in biological activity across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration).

- Dose Standardization : Normalize results to molarity rather than mass/volume.

- Positive Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) .

- Case Study : A 10-fold variation in IC₅₀ values for a quinoline derivative was traced to differences in FBS concentration (5% vs. 10%) in culture media .

Q. Tables of Key Parameters

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

1-(6-ethoxy-4-methylquinolin-2-yl)propan-2-one |

InChI |

InChI=1S/C15H17NO2/c1-4-18-13-5-6-15-14(9-13)10(2)7-12(16-15)8-11(3)17/h5-7,9H,4,8H2,1-3H3 |

InChI Key |

WAOPXFSCZQGBOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2C)CC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.